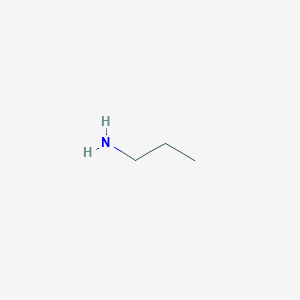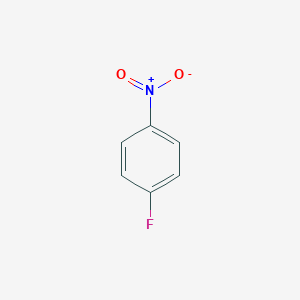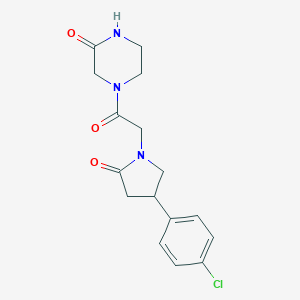
Cebaracetam
Übersicht
Beschreibung
Cebaracetam ist eine chemische Verbindung, die zur Racetam-Familie gehört. Es ist ein chloriertes Acetylpiperazin-substituiertes Analogon von Phenylpiracetam. This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Epilepsie, Aufmerksamkeit erregt .
Herstellungsmethoden
This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 4-Chlorphenylessigsäure mit Piperazin unter Bildung eines Zwischenprodukts, das dann mit 2-Oxopyrrolidin umgesetzt wird, um this compound zu ergeben. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin .
Industrielle Produktionsmethoden für this compound beinhalten ähnliche Syntheserouten, jedoch in größerem Maßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie .
Vorbereitungsmethoden
Cebaracetam can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with piperazine to form an intermediate, which is then reacted with 2-oxopyrrolidine to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Cebaracetam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am chlorierten Phenylring. .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise führt Oxidation typischerweise zu Oxiden, während Reduktion reduzierte Derivate erzeugt.
Wissenschaftliche Forschungsanwendungen
This compound hat in verschiedenen wissenschaftlichen Forschungsanwendungen Potenzial gezeigt:
Chemie: this compound wird als Modellverbindung in Studien mit Racetamen und deren Derivaten verwendet. Es hilft, die chemischen Eigenschaften und die Reaktivität dieser Verbindungsklasse zu verstehen.
Biologie: In der biologischen Forschung wird this compound auf seine Auswirkungen auf die Neurotransmitterfreisetzung und den Neuroprotection untersucht.
Medizin: Die neuroprotektiven Eigenschaften von this compound machen es zu einem Kandidaten für die Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Epilepsie.
Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente zur Behandlung neurologischer Erkrankungen eingesetzt.
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es ist bekannt, dass es die Aktivität von GABA-A-Rezeptoren moduliert, die an der Regulation der Neurotransmitterfreisetzung im Gehirn beteiligt sind. This compound erhöht auch die Spiegel des brain-derived neurotrophic factor (BDNF) und fördert so das Wachstum und Überleben von Neuronen. Darüber hinaus besitzt es antioxidative Eigenschaften, die dazu beitragen, oxidativen Stress-bedingte Schäden am Gehirn zu verhindern.
Wissenschaftliche Forschungsanwendungen
Cebaracetam has shown potential in various scientific research applications:
Chemistry: this compound is used as a model compound in studies involving racetams and their derivatives. It helps in understanding the chemical properties and reactivity of this class of compounds.
Biology: In biological research, this compound is studied for its effects on neurotransmitter release and neuroprotection.
Medicine: this compound’s neuroprotective properties make it a candidate for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting neurological disorders.
Wirkmechanismus
The exact mechanism of action of cebaracetam is not fully understood. it is known to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), promoting the growth and survival of neurons. Additionally, it has antioxidant properties that help prevent oxidative stress-related damage to the brain.
Vergleich Mit ähnlichen Verbindungen
Cebaracetam ähnelt anderen Racetamen wie Phenylpiracetam und Piracetam. Es ist durch seine chlorierte Acetylpiperazin-Substitution einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu Phenylpiracetam hat this compound verbesserte neuroprotektive Wirkungen und einen anderen Wirkmechanismus, der GABA-A-Rezeptoren und BDNF beinhaltet .
Ähnliche Verbindungen
- Phenylpiracetam
- Piracetam
- Oxiracetam
- Aniracetam
Diese Verbindungen haben eine gemeinsame Pyrrolidonstruktur, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihren pharmakologischen Wirkungen und Anwendungen führt .
Eigenschaften
CAS-Nummer |
113957-09-8 |
|---|---|
Molekularformel |
C16H18ClN3O3 |
Molekulargewicht |
335.78 g/mol |
IUPAC-Name |
4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |
InChI-Schlüssel |
QPKMIYNBZGPJAR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
Synonyme |
1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
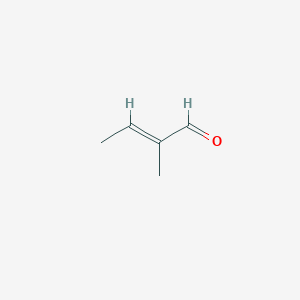

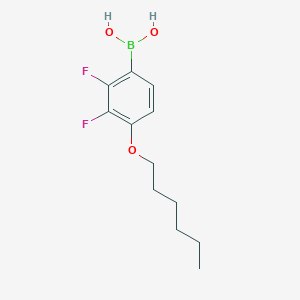



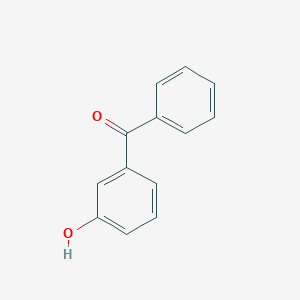
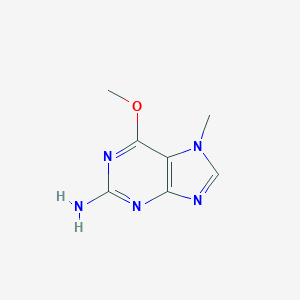
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
